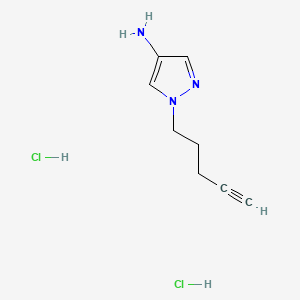

1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine dihydrochloride

CAS No.: 2866352-92-1

Cat. No.: VC12008341

Molecular Formula: C8H13Cl2N3

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2866352-92-1 |

|---|---|

| Molecular Formula | C8H13Cl2N3 |

| Molecular Weight | 222.11 g/mol |

| IUPAC Name | 1-pent-4-ynylpyrazol-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H11N3.2ClH/c1-2-3-4-5-11-7-8(9)6-10-11;;/h1,6-7H,3-5,9H2;2*1H |

| Standard InChI Key | MVDXVPTVDHNPMF-UHFFFAOYSA-N |

| SMILES | C#CCCCN1C=C(C=N1)N.Cl.Cl |

| Canonical SMILES | C#CCCCN1C=C(C=N1)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at the 1-position with a pent-4-yn-1-yl group (-CH₂CH₂CH₂C≡CH) and at the 4-position with an amine (-NH₂). The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro and in vivo studies.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-pent-4-ynylpyrazol-4-amine; dihydrochloride |

| Molecular Formula | C₈H₁₃Cl₂N₃ |

| Molecular Weight | 222.11 g/mol |

| Canonical SMILES | CN1C=C(C=N1)C2C(CCO2)N.Cl.Cl |

| InChI Key | MVDXVPT |

The alkyne moiety in the pent-4-yn-1-yl group introduces potential for click chemistry applications, enabling modular conjugation with azide-containing biomolecules or polymers.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two stages:

-

Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via transition metal-catalyzed cross-coupling reactions.

-

Functionalization: Introduction of the pent-4-yn-1-yl group through alkylation or nucleophilic substitution, followed by salt formation with hydrochloric acid.

Representative Reaction Pathway:

-

Pyrazole Ring Formation:

Hydrazine reacts with a β-keto alkyne precursor under acidic conditions to yield the 1H-pyrazol-4-amine scaffold. -

Alkylation:

The amine at the 4-position undergoes alkylation with 5-chloro-pent-1-yne in the presence of a base (e.g., K₂CO₃) to attach the pent-4-yn-1-yl group. -

Salt Formation:

Treatment with concentrated HCl in ethanol precipitates the dihydrochloride salt.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole Formation | Hydrazine, HCl, reflux | 65–75 |

| Alkylation | 5-Chloro-pent-1-yne, K₂CO₃, DMF | 50–60 |

| Salt Formation | HCl/EtOH, 0°C | 85–90 |

Industrial production scales these steps using continuous-flow reactors to optimize efficiency and purity, achieving batch sizes exceeding 100 kg with ≥95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O): δ 7.85 (s, 1H, pyrazole C3-H), 7.32 (s, 1H, pyrazole C5-H), 3.95 (t, J = 6.8 Hz, 2H, N-CH₂), 2.45–2.35 (m, 2H, CH₂-C≡CH), 2.10–1.95 (m, 2H, CH₂-CH₂), 1.85 (t, J = 2.6 Hz, 1H, ≡CH).

-

¹³C NMR: δ 145.2 (pyrazole C4), 132.8 (pyrazole C3), 105.4 (pyrazole C5), 80.1 (C≡C), 52.3 (N-CH₂), 28.7 (CH₂-C≡C), 22.4 (CH₂-CH₂).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 187.0987 (calculated for C₈H₁₁N₃⁺: 187.0979), with fragmentation peaks at m/z 145 (loss of C₂H₂) and 98 (pyrazole ring).

| Target | Proposed Mechanism |

|---|---|

| CDK2/Cyclin E | Competitive ATP-binding site inhibition |

| JAK/STAT Pathway | Interference with phosphotyrosine recognition |

| Tubulin Polymerization | Disruption of microtubule dynamics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume